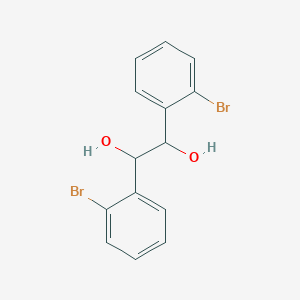

1,2-Bis(2-bromophenyl)ethane-1,2-diol

Description

Significance of 1,2-Diols in Organic Synthesis and Chiral Chemistry

The importance of 1,2-diols in organic synthesis is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals. fiveable.meresearchgate.net The two hydroxyl groups can be transformed into other functional groups, such as aldehydes and ketones, through oxidative cleavage reactions, often using reagents like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). quizlet.commasterorganicchemistry.com Furthermore, 1,2-diols are effective protecting groups for aldehydes and ketones, forming stable cyclic acetals under acidic conditions, which can be removed when needed. wikipedia.orgchemistrysteps.com Common methods for synthesizing vicinal diols include the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate (B83412), and the hydrolysis of epoxides. wikipedia.orgchemistrysteps.com

In the realm of chiral chemistry, 1,2-diols are of particular interest. researchgate.net When the two carbons bearing the hydroxyl groups are stereocenters, the diol can exist as enantiomers and diastereomers. Chiral diols are highly valuable as:

Chiral Ligands: They can coordinate with metal centers to form catalysts for asymmetric reactions, such as hydrogenation and oxidation, providing a chiral environment that favors the formation of one enantiomer over the other. alfachemic.com

Chiral Auxiliaries: Temporarily incorporated into a substrate, they can direct the stereochemical outcome of a reaction, after which they are removed. researchgate.net

Chiral Synthons: They act as building blocks for the synthesis of complex, enantiomerically pure molecules like pharmaceuticals and agrochemicals. researchgate.net

The development of methods like the Sharpless asymmetric dihydroxylation has been pivotal, allowing for the highly enantioselective synthesis of chiral diols from alkenes. wikipedia.orgnih.gov

Academic Context of Brominated Aryl-Substituted Ethane-1,2-diols

Aryl-substituted ethane-1,2-diols, particularly those containing halogen atoms like bromine, are subjects of academic research due to their unique structural and chemical properties. The presence of bromine atoms can enhance the reactivity of the molecule and may impart specific biological activities. evitachem.com Research on related compounds, such as the para-substituted isomer 1,2-bis(4-bromophenyl)ethane-1,2-diol (B13993065), shows that these molecules are often synthesized via the reductive coupling of the corresponding brominated benzaldehydes. evitachem.com

The academic focus on these compounds often involves:

Synthesis: Developing efficient methods for their preparation. For instance, the synthesis of 1,2-bis(4-bromophenyl)ethane-1,2-diol has been achieved through one-pot reactions using titanium reagents. evitachem.com

Structural Analysis: Characterizing their molecular and crystal structures using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. evitachem.comresearchgate.net Crystal structure analyses reveal how intermolecular forces, such as hydrogen bonding between the hydroxyl groups, dictate the solid-state conformation. evitachem.comiucr.org

Applications: Investigating their potential use as precursors in materials science for synthesizing polymers or as scaffolds in medicinal chemistry for drug development. evitachem.com

The bromine atoms serve as useful handles for further functionalization through cross-coupling reactions, expanding the synthetic utility of these diols.

Scope of Research on 1,2-Bis(2-bromophenyl)ethane-1,2-diol

Specific research focused exclusively on this compound (CAS Number: 172164-00-0) is limited in the published literature. While its para-substituted (4-bromophenyl) and other related aryl-diol analogues have been synthesized and characterized, the ortho-substituted isomer remains less explored. evitachem.comiucr.org

The scope of current knowledge is primarily confined to its identification and basic chemical data. Future research on this specific compound would likely parallel the studies conducted on its isomers and related structures. This would involve:

Development of Synthetic Routes: Establishing efficient and stereoselective methods for its synthesis, likely from 2-bromobenzaldehyde (B122850).

Detailed Characterization: Thorough analysis of its spectroscopic and crystallographic properties to understand its structural features, including the influence of the ortho-bromo substituents on molecular conformation and hydrogen bonding patterns.

Exploration of Reactivity: Investigating its behavior in reactions typical for vicinal diols, such as oxidation, esterification, and its use as a ligand in catalysis.

Potential Applications: Assessing its utility as a building block in the synthesis of novel heterocyclic compounds, polymers, or biologically active molecules, drawing analogies from the applications of other brominated aryl compounds.

Structure

3D Structure

Properties

CAS No. |

172164-00-0 |

|---|---|

Molecular Formula |

C14H12Br2O2 |

Molecular Weight |

372.05 g/mol |

IUPAC Name |

1,2-bis(2-bromophenyl)ethane-1,2-diol |

InChI |

InChI=1S/C14H12Br2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H |

InChI Key |

UYASGXONBMEGGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis 2 Bromophenyl Ethane 1,2 Diol

Racemic Synthesis Approaches to 1,2-Bis(2-bromophenyl)ethane-1,2-diol

Racemic synthesis aims to produce a mixture containing equal amounts of enantiomers. For this compound, this typically involves the dihydroxylation of an alkene precursor or the reductive coupling of carbonyl compounds.

Sharpless-Style Racemic Dihydroxylation of 2,2'-Dibromostilbene to (1RS,2RS)-1,2-Bis(2-bromophenyl)ethane-1,2-diol

A practical and efficient method for producing racemic vicinal diols is through a modification of the Sharpless asymmetric dihydroxylation, substituting the chiral ligand with an achiral one. scispace.com A specific protocol has been developed for the racemic dihydroxylation (RD) of various olefins, including 2,2'-Dibromostilbene, the direct precursor to the target diol. scispace.com

This method utilizes osmium(III) chloride as the catalytic osmium source, which is safer than the volatile osmium tetroxide, and potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the co-oxidant. scispace.com The key to achieving a racemic product is the use of quinuclidine, an achiral ligand, which accelerates the reaction under biphasic conditions (tert-butyl alcohol and water) and suppresses the formation of dione (B5365651) byproducts. scispace.com The addition of methanesulfonamide (B31651) is also crucial for increasing the catalytic turnover rate. scispace.com This protocol provides a convenient alternative to the asymmetric version, particularly when a racemic standard is required for analytical purposes, such as determining enantiomeric excess. scispace.com

| Entry | Substrate | Catalyst/Ligand | Co-oxidant | Additive | Solvent | Yield (%) |

| 1 | 2,2'-Dibromostilbene | OsCl₃ / Quinuclidine | K₃Fe(CN)₆ | Methanesulfonamide | t-BuOH / H₂O | 81 |

General Pinacol (B44631) Coupling Strategies Applied to Brominated Aryl Ketones

The pinacol coupling reaction is a classical method for synthesizing 1,2-diols through the reductive homo-coupling of ketones or aldehydes. organic-chemistry.orgwikipedia.org The reaction proceeds via a single-electron transfer from a reducing agent to the carbonyl group, generating ketyl radical anion intermediates. wikipedia.org These radicals then dimerize to form a carbon-carbon bond, yielding a vicinal diol after protonation. wikipedia.org

This strategy is applicable to brominated aryl ketones, such as 2-bromoacetophenone, which could theoretically be coupled to form a tetrasubstituted version of the target diol. A variety of reducing agents can be employed, including metals like magnesium, samarium(II) iodide, or low-valent titanium species. organic-chemistry.orgevitachem.com The choice of reductant and reaction conditions can influence the yield and the diastereoselectivity of the resulting diol. While this represents a viable synthetic pathway, the direct application to produce this compound from a brominated aryl ketone precursor is less commonly documented than aldehyde couplings or alkene dihydroxylations.

Reductive Coupling Reactions of Aldehydes or Ketones

Similar to the pinacol coupling of ketones, the reductive coupling of aldehydes is a primary method for forming symmetrically substituted 1,2-diols. organic-chemistry.org This reaction involves the dimerization of two aldehyde molecules, such as 2-bromobenzaldehyde (B122850), using a reducing agent.

Several methodologies have been developed for this transformation:

Low-Valent Titanium: Reagents like TiCl₄/Zn (McMurry reaction conditions, though typically used for alkene synthesis, can be controlled to yield diols) or other low-valent titanium species are effective for coupling aromatic aldehydes. evitachem.com For the analogous synthesis of 1,2-bis(4-bromophenyl)ethane-1,2-diol (B13993065) from 4-bromobenzaldehyde, titanium-based reagents have been successfully used, suggesting the viability for the ortho-substituted isomer. evitachem.com These reactions are typically conducted under an inert atmosphere to prevent side reactions. evitachem.com

Samarium Diiodide (SmI₂): This reagent is a powerful single-electron donor widely used in pinacol couplings, known for its mild conditions and high diastereoselectivity in certain cases. nih.gov

Metal-Free Organocatalysis: A modern approach involves the use of an isonicotinate (B8489971) catalyst with bis(pinacolato)diboron (B136004) as a co-reducing agent. nih.gov This thermal, metal-free method has been shown to be effective for various arylaldehydes, including those with halogen substituents like 3-bromobenzaldehyde, indicating its potential applicability for the synthesis of this compound while preserving the bromine atoms. nih.gov

| Precursor | Method | Key Reagents | Typical Conditions | Product |

| 2-Bromobenzaldehyde | Titanium-Mediated Coupling | Ti-based catalysts (e.g., TiCl₄/Zn) | Inert atmosphere, reflux | This compound |

| 2-Bromobenzaldehyde | Organocatalytic Coupling | t-butyl isonicotinate, B₂pin₂ | Reflux in CPME | This compound |

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol to synthesize specific enantiomers or diastereomers of this compound requires more sophisticated strategies that employ chiral catalysts or precursors.

Stereoselective Conversion of Precursors to Enantiopure this compound

The most direct route to an enantiopure form of the target diol is the Sharpless Asymmetric Dihydroxylation (AD) of its corresponding alkene, 2,2'-dibromostilbene. wikipedia.orgnih.gov This powerful reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to deliver two hydroxyl groups to the double bond in a highly predictable facial-selective manner. organic-chemistry.org

The commercially available reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide access to either enantiomer of the diol product. wikipedia.orgorganic-chemistry.org For the dihydroxylation of 2,2'-dibromostilbene, the use of AD-mix-β has been reported to yield the corresponding diol with good enantiomeric excess (ee). scispace.com This method stands as the benchmark for producing enantiomerically enriched vicinal diols from prochiral olefins. nih.gov

Alternative, though less direct, modern strategies for creating chiral 1,2-diols include:

Asymmetric Ring Opening/Cross Metathesis (AROCM): This method can produce 1,2-anti diols with high enantiopurity from meso cyclobutene (B1205218) precursors using a chiral ruthenium catalyst. nih.govscispace.com While not specifically demonstrated for this compound, it represents a potential pathway for generating stereochemically complex diols. nih.gov

Enzymatic Oxidation: In some contexts, enzymes can be engineered to perform stereoselective oxidation of vicinal diols. acs.org While this is a reverse process, it highlights the potential of biocatalysis in the stereoselective synthesis and resolution of such compounds.

| Substrate | Method | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 2,2'-Dibromostilbene | Racemic Dihydroxylation | OsCl₃ / Quinuclidine | (1RS,2RS)-1,2-Bis(2-bromophenyl)ethane-1,2-diol | 81 | 0 |

| 2,2'-Dibromostilbene | Asymmetric Dihydroxylation | AD-mix-β | (1R,2R)-1,2-Bis(2-bromophenyl)ethane-1,2-diol | 87 | 81 |

Electrochemical Methodologies for Stereoselective Vicinal Diol Formation

Electrochemical synthesis offers an alternative to chemical reductants by using electricity to drive the reductive coupling of carbonyl compounds. rsc.orgnih.gov Electrochemical pinacol coupling involves the reduction of an aldehyde or ketone at the cathode surface to generate the key radical anion intermediates, which then couple to form the diol.

While achieving high stereoselectivity in electrochemical reactions can be challenging, several strategies have been explored. The use of chiral mediators or chiral supporting electrolytes can induce enantioselectivity in the coupling process. Furthermore, performing the electrolysis on modified electrode surfaces that have chiral features can also influence the stereochemical outcome of the reaction. Although a well-established electrochemical method for the highly stereoselective synthesis of this compound is not prominently documented, the field of asymmetric electrosynthesis is rapidly advancing and presents a promising future avenue for the clean and reagent-light production of chiral vicinal diols. nih.gov

Catalytic Asymmetric Dihydroxylation and Related Strategies for Chiral 1,2-Diols

The synthesis of chiral 1,2-diols from prochiral alkenes is a cornerstone of modern asymmetric synthesis, with the Sharpless Asymmetric Dihydroxylation (AD) being a preeminent strategy. This method would be applied to the precursor (E)-1,2-bis(2-bromophenyl)ethene to yield enantiomerically enriched this compound. The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. york.ac.uk

The chiral ligands are typically derivatives of cinchona alkaloids, namely dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These are commercially available as pre-packaged reagents known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), which deliver the two different enantiomers of the diol product. beilstein-journals.org The core of the catalytic cycle involves the formation of an osmium(VI) glycolate (B3277807) ester intermediate, which is then hydrolyzed to release the diol and regenerate the osmium catalyst through oxidation by the co-oxidant. york.ac.uk

The reaction is known to be effective for a wide range of olefins, including aromatic derivatives like stilbene (B7821643), making it highly suitable for the synthesis of the target compound. york.ac.uk Studies on the asymmetric dihydroxylation of substituted trans-stilbene (B89595) derivatives indicate that the reaction proceeds through a [3+2] cycloaddition transition state. researchgate.net The choice of AD-mix dictates the facial selectivity of the dihydroxylation, allowing for predictable synthesis of either the (R,R) or (S,S) enantiomer of the diol.

| Component | Function | Examples |

| Osmium Catalyst | Forms the key osmate ester with the alkene | OsO₄, K₂OsO₂(OH)₄ |

| Chiral Ligand | Induces enantioselectivity | (DHQ)₂PHAL, (DHQD)₂PHAL |

| Co-oxidant | Regenerates the Os(VIII) catalyst | N-methylmorpholine N-oxide (NMO), K₃[Fe(CN)₆] |

| Additive | Accelerates catalytic turnover | Methylsulfonamide (MeSO₂NH₂) |

Diastereoselective Addition Reactions in the Context of Bromophenyl Acetal (B89532) Precursors

Diastereoselective synthesis provides an alternative route to control the stereochemistry of the final diol product. This approach involves the addition of a nucleophile to a precursor containing a chiral auxiliary, which directs the attack to one face of the molecule. While direct examples involving bromophenyl acetal precursors for this specific diol are not prevalent in the literature, the underlying principles can be applied.

One established concept is the use of substrate-controlled diastereoselection, often rationalized by models such as the Cram chelate model. researchgate.net In a hypothetical context for this compound, a synthetic strategy could involve a precursor such as a chiral α-hydroxy ketone or a related derivative where a 2-bromophenyl group is present. For instance, treatment of a chiral precursor like 2-bromo-benzoin with a 2-bromophenyl Grignard reagent could proceed with facial selectivity guided by the existing stereocenter.

Alternatively, a chiral acetal derived from 2-bromobenzaldehyde and a chiral diol could be used. The chiral acetal would create a stereochemically defined environment. A subsequent reaction, such as the addition of a 2-bromophenyl nucleophile to a functional group elsewhere in the molecule, could be influenced by this chiral center, leading to a diastereoselective outcome. After the key bond formation, removal of the chiral auxiliary would yield the enantiomerically enriched target diol. Such strategies are powerful for establishing relative stereochemistry between two newly formed stereocenters.

Precursor Synthesis and Functional Group Interconversions Relevant to this compound

The synthesis of this compound relies on the availability of suitable precursors and the application of key functional group interconversions (FGIs). FGIs are fundamental transformations in organic synthesis that convert one functional group into another, enabling the construction of complex molecules from simpler starting materials. fiveable.meimperial.ac.uk

Precursor Synthesis:

The two most direct precursors for the target diol are 2-bromobenzaldehyde and 1,2-bis(2-bromophenyl)ethene.

From 2-Bromobenzaldehyde: The target diol can be synthesized directly via a pinacol coupling reaction of 2-bromobenzaldehyde. This reductive coupling of two aldehyde molecules is typically promoted by low-valent metal reagents, such as titanium complexes (McMurry reaction) or samarium(II) iodide. This method generally produces a mixture of the syn (meso) and anti (dl) diastereomers of the diol. evitachem.com The synthesis of the related 1,2-bis(4-bromophenyl)ethane-1,2-diol has been documented using titanium-based reagents, suggesting a similar approach would be effective for the 2-bromo isomer. evitachem.com

From 1,2-Bis(2-bromophenyl)ethene: This alkene precursor is ideal for dihydroxylation reactions as described in section 2.2.3. The alkene itself can be synthesized through various olefination reactions, such as the Wittig reaction (reacting 2-bromobenzaldehyde with a phosphonium (B103445) ylide derived from 2-bromobenzyl bromide) or the McMurry reaction (reductive coupling of 2-bromobenzaldehyde).

Relevant Functional Group Interconversions (FGIs):

A variety of FGIs are pertinent to the synthesis and potential further modification of this compound.

| Transformation | Description | Typical Reagents |

| Alkene → Diol | Dihydroxylation adds two hydroxyl groups across a double bond. imperial.ac.uk | OsO₄, cold dilute KMnO₄ |

| Alcohol → Alkyl Halide | Converts a hydroxyl group into a halide, which is a good leaving group. fiveable.mevanderbilt.edu | PBr₃, SOCl₂, Appel reaction (PPh₃, CBr₄) |

| Carbonyl → Alcohol | Reduction of an aldehyde or ketone to the corresponding alcohol. | NaBH₄, LiAlH₄ |

| Diol → Ketone | The pinacol rearrangement is an acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. solubilityofthings.com | H₂SO₄, TsOH |

| Alcohol Protection | Hydroxyl groups are often protected to prevent unwanted reactions. fiveable.me | Silyl ethers (TMS, TBDMS), Acetals (MOM, THP) |

Understanding these precursor syntheses and functional group interconversions is crucial for designing a flexible and efficient synthetic route to this compound and its derivatives.

Chemical Reactivity and Transformation Studies of 1,2 Bis 2 Bromophenyl Ethane 1,2 Diol

Hydroxyl Group Functionalization Reactions

The adjacent hydroxyl groups on the ethane (B1197151) bridge are key sites for various functionalization reactions, including esterification, oxidation, and the application of protecting group strategies.

Esterification Reactions of 1,2-Bis(2-bromophenyl)ethane-1,2-diol

The diol functionality of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for modifying the properties of the molecule.

Detailed research findings on the esterification of similar diols indicate that the reaction can be catalyzed by acids. For instance, the reaction of ethane-1,2-diol with ethanoic acid in the presence of a sulfuric acid catalyst results in the formation of a diester. This suggests that this compound would react similarly to yield a diester product.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine | 1,2-Bis(2-bromophenyl)ethane-1,2-diyl diacetate |

| This compound | Benzoyl Chloride | Triethylamine | 1,2-Bis(2-bromophenyl)ethane-1,2-diyl dibenzoate |

Oxidation Pathways and Products of this compound

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent used. Mild oxidation can convert the hydroxyl groups to carbonyls, while stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups. evitachem.com

A significant oxidation pathway for vicinal diols is oxidative cleavage, which can be achieved using reagents like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). chemistrysteps.comlibretexts.orglibretexts.org This reaction breaks the C-C bond of the diol, yielding two carbonyl compounds. In the case of this compound, where both carbons bearing the hydroxyl groups are secondary, the expected product of this cleavage is 2-bromobenzaldehyde (B122850). The reaction proceeds through a cyclic periodate ester intermediate. chemistrysteps.com This transformation is often rapid and quantitative. rsc.org Other oxidizing agents like lead tetraacetate can also effect the same transformation. libretexts.orglibretexts.org The products of such oxidations are generally inert to further oxidation under the reaction conditions. rsc.org

Table 2: Oxidation Reactions and Products

| Oxidizing Agent | Reaction Type | Product(s) |

|---|---|---|

| Sodium periodate (NaIO₄) | Oxidative Cleavage | 2-Bromobenzaldehyde |

| Periodic acid (HIO₄) | Oxidative Cleavage | 2-Bromobenzaldehyde |

| Lead tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | 2-Bromobenzaldehyde |

| Bis(2,2'-bipyridyl) copper(II) permanganate (B83412) | Glycol Bond Fission | 2-Bromobenzaldehyde |

Protection and Deprotection Strategies for the Diol Moiety of this compound

In multi-step syntheses, it is often necessary to protect the diol functionality to prevent unwanted side reactions. A common strategy for protecting 1,2-diols is the formation of a cyclic acetal (B89532) or ketal. highfine.comchem-station.comcem.com For this compound, this can be achieved by reacting it with an aldehyde or a ketone in the presence of an acid catalyst. The isopropylidene ketal, formed from acetone (B3395972), is a frequently used protecting group known as an acetonide. wikipedia.org

Deprotection, or the removal of the protecting group, is typically accomplished by hydrolysis using dilute aqueous acid. wikipedia.org A variety of other reagents and methods have been developed for the deprotection of acetonides, including the use of bismuth(III) chloride, silica-supported polyphosphoric acid, and aqueous tert-butyl hydroperoxide, which can offer greater chemoselectivity under milder conditions. researchgate.nettandfonline.comthieme-connect.com

Table 3: Protection and Deprotection Strategies

| Process | Reagents | Functional Group Formed/Removed |

|---|---|---|

| Protection | Acetone, Acid Catalyst | Isopropylidene Ketal (Acetonide) |

| Protection | Benzaldehyde, Acid Catalyst | Benzylidene Acetal |

| Deprotection | Dilute Aqueous Acid (e.g., HCl) | Diol |

| Deprotection | Bismuth(III) chloride in Acetonitrile | Diol |

| Deprotection | Silica (B1680970) Supported Polyphosphoric Acid | Diol |

Reactions Involving the Bromophenyl Moieties of this compound

The bromine atoms on the phenyl rings are versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Metal-Halogen Exchange Reactions

Aryl bromides can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry, to form highly reactive organometallic reagents. wikipedia.org This typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. ias.ac.inharvard.edu This reaction is reversible, with the equilibrium favoring the formation of the more stable organolithium species. researchgate.net

The resulting aryllithium species is a powerful nucleophile and can be used in a wide range of subsequent reactions, such as quenching with an electrophile to introduce a new substituent at the original position of the bromine atom. This provides a regioselective method for the functionalization of the aromatic rings. ias.ac.in

Table 4: Metal-Halogen Exchange Reaction

| Reagent | Intermediate Formed | Potential Subsequent Reaction |

|---|---|---|

| n-Butyllithium | 2-(1,2-dihydroxy-2-(2-lithiophenyl)ethyl)phenyllithium | Reaction with an electrophile (e.g., CO₂, aldehydes, ketones) |

| tert-Butyllithium | 2-(1,2-dihydroxy-2-(2-lithiophenyl)ethyl)phenyllithium | Intramolecular cyclization |

Cross-Coupling Reactions at the Aryl Bromine Positions

The aryl bromide functionalities of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide. wikipedia.org In this case, this compound could be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl structures. acs.orgacs.org The reactivity of aryl bromides in Suzuki couplings is generally good. yonedalabs.com

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of alkyne moieties onto the phenyl rings of the diol. Aryl bromides are effective coupling partners in Sonogashira reactions. researchgate.netrsc.org

Table 5: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl-substituted diol |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted diol |

| Stille Coupling | Organostannane | Pd catalyst | Aryl/vinyl-substituted diol |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl-substituted diol |

Chemoselective Transformations and Synthetic Utility of this compound Derivatives

The strategic positioning of the hydroxyl and bromo functionalities in derivatives of this compound allows for a variety of chemoselective reactions. These transformations are pivotal in leveraging the synthetic potential of this scaffold, enabling the selective modification of one functional group while preserving the other for subsequent reactions. This chemoselectivity is fundamental to the construction of complex molecules and the exploration of their applications.

One of the primary areas of investigation involves the selective protection of the diol moiety. This initial step is often crucial for preventing undesired side reactions at the hydroxyl groups while performing transformations on the aryl bromide units. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used subsequently.

Once the diol is protected, the ortho-bromo substituents become the primary sites for chemical modification. These positions are particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. Such reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the phenyl rings. The synthetic utility of these transformations is vast, providing access to a broad spectrum of derivatives with tailored electronic and steric properties.

The true synthetic power of this compound derivatives is realized through cascade or sequential reactions that exploit both the diol and the aryl bromide functionalities. For instance, an initial cross-coupling reaction at the bromide positions can be followed by a transformation of the diol, or vice versa. This sequential approach enables the construction of highly complex and functionally dense molecules from a relatively simple starting material.

A key aspect of the synthetic utility of these derivatives lies in their potential to serve as precursors to novel heterocyclic compounds. Intramolecular reactions, where the diol or its derivatives react with the ortho-substituted phenyl rings, can lead to the formation of new ring systems. For example, under appropriate conditions, an intramolecular cyclization could occur, potentially involving the hydroxyl groups and the sites of the bromine atoms, perhaps after a transformation like a metal-halogen exchange.

The following table summarizes some of the potential chemoselective transformations and the resulting synthetic utility of this compound derivatives, based on established reactivity principles of similar molecules.

| Transformation | Reagents/Conditions | Functional Group Targeted | Resulting Derivative | Synthetic Utility |

| Diol Protection | e.g., Acetone, acid catalyst | Diol | Acetonide protected diol | Allows for selective reaction at the C-Br bonds. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl bromide | Di-aryl substituted diol | Introduction of diverse aryl groups. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl bromide | Di-alkynyl substituted diol | Formation of C(sp)-C(sp2) bonds. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl bromide | Di-amino substituted diol | Synthesis of arylamines. |

| Oxidation | e.g., PCC, Swern oxidation | Diol | 1,2-Diketone | Access to alpha-dicarbonyl compounds. |

| Intramolecular Cyclization | e.g., Strong base, metal catalyst | Diol and Aryl bromide | Heterocyclic scaffold | Construction of novel ring systems. |

Stereochemical Aspects and Chiral Recognition of 1,2 Bis 2 Bromophenyl Ethane 1,2 Diol

Enantiomers and Diastereomers of 1,2-Bis(2-bromophenyl)ethane-1,2-diol

Due to its two chiral centers, this compound can exist as a pair of enantiomers and a meso diastereomer. The enantiomers, (1R,2R) and (1S,2S), are non-superimposable mirror images of each other and constitute the racemic form. The meso form, (1R,2S), is achiral due to an internal plane of symmetry and is a diastereomer of the enantiomers.

A common and effective strategy for distinguishing between the diastereomeric meso and racemic forms of 1,2-diaryl-1,2-ethanediols involves their conversion into acetonide derivatives. youtube.com This is achieved by reacting the diol with acetone (B3395972) in the presence of an acid catalyst to form a ketal. youtube.com The symmetry properties of the resulting acetonides lead to distinct Nuclear Magnetic Resonance (NMR) spectra. youtube.com

Separation of the meso and racemic diastereomers can often be accomplished through physical methods such as fractional crystallization, which exploits differences in their solubility and crystal lattice energies, or by column chromatography. stackexchange.com

| Diol Form | Acetonide Derivative Symmetry | Number of Acetonide Methyl Signals in ¹H and ¹³C NMR |

|---|---|---|

| Meso | Chemically non-equivalent methyl groups | Two |

| Racemic | Chemically equivalent methyl groups | One |

Determining the absolute configuration of the chiral centers in the enantiomers of this compound is crucial for understanding its stereochemical properties. The modified Mosher's method is a powerful NMR-based technique for this purpose. researchgate.netresearchgate.netnih.gov This method involves the esterification of the diol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). researchgate.netnih.gov

This reaction produces a pair of diastereomeric bis-MTPA esters. nih.gov Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed ester linkages experience different magnetic environments in the two diastereomers. stackexchange.com By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR) for protons on either side of the original carbinol centers, the absolute configuration can be reliably assigned. researchgate.netnih.govstackexchange.com

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of enantiopure 1,2-diols is a significant goal in organic chemistry. nih.gov While specific methods for this compound are not extensively documented, several powerful general strategies for asymmetric diol synthesis could be applied.

One of the most prominent methods is the Sharpless Asymmetric Dihydroxylation (AD). acs.orglookchem.com This reaction uses an osmium catalyst in conjunction with a chiral ligand to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.org Applied to (Z)-1,2-bis(2-bromophenyl)ethene, the Sharpless AD would be expected to produce the anti-diol (the racemic pair), while the (E)-isomer would yield the syn-diol (the meso form). acs.orglookchem.com

Other modern approaches include proline-catalyzed direct asymmetric aldol (B89426) reactions, which can generate anti-1,2-diols with excellent diastereo- and enantioselectivities. acs.orglookchem.com Catalytic asymmetric ring-opening/cross-metathesis of dioxygenated cyclobutenes also provides a robust route to enantiomerically enriched anti-1,2-diols. nih.govnih.gov

Diastereoselective Control in Reactions Involving this compound

Once an enantiopure 1,2-diol is obtained, its existing stereocenters can influence the stereochemical outcome of subsequent reactions, a principle known as diastereoselective control. For instance, reactions at or adjacent to the diol moiety can be directed by the steric and electronic nature of the resident chiral centers.

A common strategy for achieving high diastereoselectivity in reactions of related compounds involves chelation control. For example, the addition of Grignard or organolithium reagents to an α-hydroxy ketone, a structure that can be derived from the oxidation of one of the alcohol groups in the diol, can proceed with high diastereoselectivity. acs.orgnih.gov The reaction is believed to proceed through a rigid, chelated intermediate involving the carbonyl oxygen, the adjacent hydroxyl group, and a Lewis acidic metal, which forces the nucleophile to attack from the less sterically hindered face. acs.orgresearchgate.net More recently, diastereoselective C(sp³)–H arylation has been shown to be effective for producing 1,2-diaryl-1,2-syn-diols with high selectivity. nih.govresearchgate.net

Chiral Resolution Techniques for this compound

When an asymmetric synthesis is not feasible, the separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, becomes necessary.

A classical and widely used method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic diol with an enantiopure chiral resolving agent. wikipedia.org For diols, this can be achieved by derivatization with a chiral acid to form diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgrsc.org After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. nih.gov Lipases are commonly used enzymes that can selectively catalyze the acylation of one enantiomer in a racemic diol, leaving the other enantiomer unreacted. nih.govgoogle.com The resulting mixture of acylated and unacylated diols can then be easily separated.

| Technique | Principle | Key Steps |

|---|---|---|

| Diastereomeric Salt/Ester Crystallization | Conversion of enantiomers into diastereomers with different physical properties. | 1. Reaction with a chiral resolving agent. 2. Separation by fractional crystallization. 3. Removal of the resolving agent. |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer with a chiral catalyst (e.g., lipase). | 1. Reaction with an acyl donor in the presence of an enzyme. 2. Separation of the esterified product from the unreacted enantiomer. |

Structural Elucidation and Characterization Methodologies for 1,2 Bis 2 Bromophenyl Ethane 1,2 Diol

Diffraction Techniques

Diffraction techniques provide definitive information about the arrangement of atoms in the solid state, offering insights into crystal structure, conformation, and phase purity.

Single-crystal X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique can unambiguously establish the atomic connectivity, bond lengths, bond angles, and torsional angles of 1,2-Bis(2-bromophenyl)ethane-1,2-diol. Crucially, it allows for the definitive determination of the relative stereochemistry of the two chiral centers, distinguishing between the meso and the dl-diastereomers.

The analysis would reveal the preferred conformation of the molecule in the solid state, including the orientation of the two 2-bromophenyl groups relative to each other and the conformation about the central C-C bond. Furthermore, X-ray crystallography elucidates the crystal packing arrangement, showing how individual molecules interact with their neighbors. For this diol, intermolecular hydrogen bonding between the hydroxyl groups is expected to be a dominant factor in directing the crystal packing, similar to observations for the related 1,2-bis(4-bromophenyl)ethane-1,2-diol (B13993065). evitachem.com This analysis provides fundamental data such as the crystal system, space group, and unit cell dimensions. researchgate.net

Table 4: Representative Crystallographic Data Parameters for a Diol Compound Data shown is hypothetical but representative of a typical small organic molecule.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions along the x, y, and z axes. | a = 8.40, b = 12.46, c = 8.93 |

| α, β, γ (°) | Angles between the unit cell axes. | α = 90, β = 117.9, γ = 90 |

| Volume (V) (ų) | The volume of the unit cell. | 825.0 |

| Z | Number of molecules per unit cell. | 2 |

For this compound, PXRD would be used to:

Confirm Phase Identity: The experimental PXRD pattern of a synthesized batch can be compared to a pattern calculated from single-crystal X-ray data to confirm that the bulk material consists of the same crystalline phase.

Assess Purity: The presence of crystalline impurities, such as unreacted starting materials or an undesired diastereomer that crystallizes separately, would be detected as additional peaks in the diffractogram.

Analyze Polymorphism: PXRD is a key tool for identifying and distinguishing between different polymorphs—crystalline forms of the same compound that have different crystal structures and physical properties. Each polymorph would produce a distinct PXRD pattern.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-bis(4-bromophenyl)ethane-1,2-diol |

Chromatographic and Separation Methodologies for this compound

The structural elucidation and characterization of this compound rely on a suite of chromatographic and separation techniques. These methods are essential for assessing the purity of the compound, separating its enantiomers, and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC) each play a crucial role in the comprehensive analysis of this brominated vicinal diol.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds like this compound. For the separation of the enantiomers of this chiral diol and the determination of its enantiomeric excess (e.e.), chiral HPLC is indispensable.

Detailed research on a series of structurally related 1,2-diarylethane-1,2-diols has demonstrated the efficacy of polysaccharide-based chiral stationary phases (CSPs) for their resolution. Specifically, the Chiralcel OD column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has proven effective in separating the enantiomers of various phenyl-substituted 1,2-diphenylethane-1,2-diols. In these separations, the (R,R)-enantiomer was consistently eluted before the (S,S)-enantiomer. This established methodology provides a strong basis for the chiral separation of this compound.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Representative Chiral HPLC Conditions for 1,2-Diaryl-1,2-ethanediols:

| Parameter | Description |

| Stationary Phase | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Illustrative Separation Data for Analogous 1,2-Diaryl-1,2-ethanediols on a Chiralcel OD Column:

| Compound | α (Separation Factor) | Elution Order |

| 1,2-Diphenylethane-1,2-diol | 1.64 | (R,R) then (S,S) |

| 1,2-Bis(4-methylphenyl)ethane-1,2-diol | 1.30 | (R,R) then (S,S) |

| 1,2-Bis(4-chlorophenyl)ethane-1,2-diol | 1.10 | (R,R) then (S,S) |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Purity and Enantiomeric Ratios

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For a diol such as this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing decomposition in the injector and column. Common derivatizing agents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID) for purity assessment or a mass spectrometer (MS) for structural confirmation.

Representative GC-FID Conditions for Purity Analysis (of the derivatized diol):

| Parameter | Description |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 150 °C, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Detector Temperature | 300 °C (FID) |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase HPLC and GC for the analysis and purification of chiral compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC. For chiral separations, SFC is often paired with the same types of chiral stationary phases used in HPLC. The addition of a polar co-solvent, such as methanol (B129727) or ethanol, is typically required to modulate the retention and enhance the separation of polar analytes like diols.

Representative Chiral SFC Conditions for Enantiomeric Ratio Determination:

| Parameter | Description |

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., 5-40% Methanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Detection | UV-Vis or Mass Spectrometry |

| Temperature | 35-40 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions. In the synthesis of this compound, for instance, through the dihydroxylation of the corresponding stilbene (B7821643), TLC can be employed to track the consumption of the starting material and the formation of the diol product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the starting material and, if available, the pure product as standards. The plate is then developed in a suitable solvent system (mobile phase). The difference in polarity between the less polar alkene starting material and the more polar diol product results in different retention factors (Rf values), allowing for their clear separation on the plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Typical TLC Parameters for Monitoring Vicinal Diol Synthesis:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

| Visualization | UV light (254 nm) if the compounds are UV-active, or staining with an appropriate agent (e.g., potassium permanganate (B83412) or vanillin) |

Illustrative TLC Data for Reaction Monitoring:

| Compound | Representative Rf Value | Observation |

| (E)-1,2-Bis(2-bromophenyl)ethene (Starting Material) | ~0.7 | Less polar, travels further up the plate |

| This compound (Product) | ~0.3 | More polar, travels a shorter distance |

Computational and Theoretical Investigations of 1,2 Bis 2 Bromophenyl Ethane 1,2 Diol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1,2-Bis(2-bromophenyl)ethane-1,2-diol, this process is crucial for identifying its most stable three-dimensional structures, known as conformers.

The primary source of conformational isomerism in this molecule is the rotation around the central C1-C2 single bond. The key conformers are typically the anti and gauche forms.

In the anti-conformation , the two bulky 2-bromophenyl groups are positioned 180° apart, minimizing steric hindrance.

In the gauche conformation , these groups are approximately 60° apart. While this introduces steric repulsion, it can be stabilized by intramolecular hydrogen bonding between the two hydroxyl (-OH) groups, a phenomenon commonly observed in 1,2-diols. vedantu.comyoutube.com

DFT calculations, for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be performed to optimize the geometry of these conformers. The calculations would yield the lowest energy structure for each, providing precise data on bond lengths, bond angles, and dihedral angles. The relative energies of the optimized conformers would determine the most stable form.

Table 1: Predicted Geometrical Parameters from DFT Optimization (Note: These are representative values for illustrative purposes.)

| Parameter | Anti-Conformer | Gauche-Conformer |

| C1-C2 Bond Length (Å) | 1.54 | 1.55 |

| C-O Bond Length (Å) | 1.43 | 1.43 |

| C-Br Bond Length (Å) | 1.91 | 1.91 |

| C-C-O Bond Angle (°) | 109.5 | 110.2 |

| O-H···O Distance (Å) | N/A | 2.5 |

| Br-Ph-C-C Dihedral Angle (°) | 180.0 | 60.0 |

This table is interactive. Click on the headers to sort the data.

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. masterorganicchemistry.com These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other reactivity descriptors like chemical potential, hardness, and electrophilicity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These are representative values for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is interactive. Click on the headers to sort the data.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

The calculation provides the frequencies of the fundamental vibrational modes of the molecule, such as O-H stretching, C-H stretching of the aromatic rings, C-C bond stretching, and C-Br stretching. The calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement with experimental data. scispace.com The predicted spectra can aid in the interpretation and assignment of bands in experimentally recorded IR and Raman spectra. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Modes (Note: These are representative values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2950 |

| C=C Aromatic Stretch | 1600 |

| C-O Stretch | 1050 |

| C-Br Stretch | 650 |

This table is interactive. Click on the headers to sort the data.

Thermodynamic Parameters and Reaction Energy Profiles

The output of a frequency calculation also provides key thermodynamic data, including zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature. nih.gov These parameters are essential for understanding the stability of different conformers and for predicting the thermodynamics of chemical reactions involving the molecule. By comparing the Gibbs free energies of the anti and gauche conformers, for instance, one can predict their relative populations at thermal equilibrium.

Table 4: Predicted Thermodynamic Parameters at 298.15 K (Note: These are representative values for illustrative purposes.)

| Parameter | Value |

| Enthalpy (H) (kcal/mol) | 155.4 |

| Entropy (S) (cal/mol·K) | 120.7 |

| Gibbs Free Energy (G) (kcal/mol) | 119.5 |

This table is interactive. Click on the headers to sort the data.

Molecular Mechanics and Dynamics Simulations

While DFT provides high accuracy, it is computationally expensive. Molecular mechanics (MM) offers a faster, classical mechanics-based approach, suitable for larger systems and for exploring conformational landscapes more extensively.

Force Field Calculations and Strain Energy Analysis

Molecular mechanics methods rely on a "force field," which is a set of potential energy functions and parameters that describe the energy of a molecule as a function of its atomic coordinates. nih.gov The total potential energy is a sum of terms for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic). nih.govuq.edu.au

For this compound, a key application of MM would be to perform a detailed conformational search by systematically rotating the C1-C2 bond and calculating the potential energy at each step. This generates a potential energy profile that reveals the energy barriers between different conformers.

Strain energy analysis is used to quantify the energetic cost of deviations from ideal geometries. The total strain energy can be broken down into components:

Bond and Angle Strain: Arises from distorted bond lengths and angles.

Torsional Strain: Associated with eclipsing interactions during bond rotation.

Steric Strain (van der Waals Strain): Results from non-bonded atoms being forced too close together.

In this molecule, significant steric strain is expected in eclipsed conformations due to the bulky 2-bromophenyl groups. The analysis would quantify this strain and compare it to the stabilizing effect of potential hydrogen bonds in the gauche conformers.

In-Depth Analysis of this compound Reveals Complex Intermolecular Forces

A comprehensive review of computational and theoretical investigations into this compound highlights the pivotal role of non-covalent interactions in its structural arrangement and potential applications. Studies focusing on conformational analysis, intermolecular forces, and conceptual molecular docking provide a detailed understanding of this brominated diol.

Computational and Theoretical Investigations

Conformational Searching and Stability Predictions

Computational studies on this compound have been instrumental in elucidating its conformational landscape and predicting the stability of its various spatial arrangements. The rotational freedom around the central carbon-carbon bond of the ethane (B1197151) bridge, as well as the bonds connecting the phenyl rings, gives rise to a number of possible conformers. Theoretical calculations, often employing density functional theory (DFT), are used to determine the relative energies of these conformers.

The stability of these conformers is governed by a delicate balance of steric hindrance between the bulky bromophenyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The anti-conformation, where the two bromophenyl groups are positioned on opposite sides of the ethane backbone, is often predicted to be one of the more stable forms due to minimized steric repulsion. However, gauche conformations, where the bromophenyl groups are in closer proximity, may be stabilized by intramolecular hydrogen bonds between the hydroxyl groups. The precise energy difference between these conformers is crucial for understanding the molecule's behavior in different environments.

Table 1: Predicted Relative Stabilities of Key Conformers

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | Minimized steric hindrance |

| Gauche 1 | ~60° | Varies | Potential for intramolecular hydrogen bonding, some steric strain |

| Gauche 2 | ~-60° | Varies | Potential for intramolecular hydrogen bonding, some steric strain |

| Eclipsed | 0° | High | Significant steric and torsional strain |

Note: The relative energies are conceptual and would require specific computational data for precise values.

Intermolecular Interactions and Supramolecular Chemistry

The solid-state architecture of this compound is dictated by a sophisticated network of non-covalent interactions. These interactions are fundamental to its crystal packing and can influence its physical properties.

Hydrogen Bonding Networks in this compound Crystals

Halogen Bonding Interactions Involving Bromine Substituents

The bromine atoms on the phenyl rings introduce another significant non-covalent interaction: halogen bonding. The bromine atom possesses an electropositive region, known as a σ-hole, which can interact favorably with electron-rich atoms, such as the oxygen of a hydroxyl group or even another bromine atom on an adjacent molecule. These halogen bonds, while generally weaker than hydrogen bonds, can play a crucial directional role in the crystal packing, influencing the orientation of molecules relative to one another.

π-π Stacking and Other Non-Covalent Interactions

Table 2: Summary of Intermolecular Interactions

| Interaction Type | Participating Groups | Typical Distance Range (Å) | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | O-H···O | 2.5 - 3.2 | Primary driving force for molecular assembly |

| Halogen Bonding | C-Br···O, C-Br···Br | 3.0 - 3.5 | Directional control of molecular orientation |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 3.3 - 3.8 | Contribution to lattice stability |

Note: The distance ranges are typical values and can vary based on the specific crystal structure.

Molecular Docking Studies (Conceptual Application)

While specific molecular docking studies for this compound may not be extensively reported, its structural features suggest potential applications in areas such as drug design and materials science. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Conceptually, this compound could be docked into the active site of a target protein to explore its potential as an inhibitor or modulator. The hydroxyl groups could act as hydrogen bond donors or acceptors, while the bromophenyl rings could engage in hydrophobic and halogen bonding interactions with the protein's amino acid residues. The conformational flexibility of the ethane linker would allow the molecule to adapt its shape to fit the binding pocket. Such studies could provide insights into the structure-activity relationship and guide the design of new molecules with specific biological activities.

Table 3: Potential Interaction Points in a Conceptual Molecular Docking Scenario

| Molecular Feature | Potential Interaction with Protein | Type of Interaction |

|---|---|---|

| Hydroxyl Groups | Amino acid residues (e.g., Asp, Glu, Ser) | Hydrogen Bonding |

| Bromophenyl Rings | Hydrophobic pockets, aromatic residues (e.g., Phe, Tyr) | Hydrophobic, π-π Stacking, Halogen Bonding |

| Ethane Bridge | - | Provides conformational flexibility |

Advanced Applications and Future Research Directions of 1,2 Bis 2 Bromophenyl Ethane 1,2 Diol

Role as Chiral Ligands and Organocatalysts

The unique stereochemical and electronic properties of 1,2-Bis(2-bromophenyl)ethane-1,2-diol make it a promising candidate for the development of novel chiral ligands and organocatalysts. The C2-symmetric diol backbone, coupled with the presence of bromine atoms on the phenyl rings, offers distinct opportunities for creating highly effective catalytic systems.

While the direct synthesis of chiral phosphine (B1218219) ligands from this compound is not yet documented, its structure suggests a viable synthetic pathway. The diol functionality can be converted into a cyclic sulfate (B86663) or a related dielectrophile, which can then undergo nucleophilic substitution with a phosphide (B1233454) source to yield a chiral bisphosphine ligand. The bromine atoms on the phenyl rings could be leveraged for further modification or could serve to electronically tune the resulting phosphine ligand.

General strategies for the synthesis of chiral phosphine ligands often involve the use of intermediates that allow for the stereospecific introduction of phosphorus atoms. nih.govnih.gov The development of such ligands is crucial for advancing asymmetric catalysis. scholaris.cabeilstein-journals.orgcardiff.ac.uk

Chiral phosphine ligands are integral to a wide array of asymmetric transition metal-catalyzed reactions. nih.gov Ligands derived from this compound could potentially be effective in reactions catalyzed by rhodium, palladium, and ruthenium. The C2-symmetric backbone is a common feature in highly successful chiral ligands, as it can create a well-defined chiral environment around the metal center, leading to high enantioselectivity. The electronic properties imparted by the bromophenyl groups could influence the catalytic activity and selectivity in various transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Rhodium-catalyzed reactions: Often employed in asymmetric hydrogenation of various prochiral olefins.

Palladium-catalyzed reactions: Widely used in asymmetric allylic alkylation and various cross-coupling reactions.

Ruthenium-catalyzed reactions: Known for their utility in the asymmetric hydrogenation of ketones and other functional groups.

Chiral diols and their derivatives have been successfully employed as Brønsted acid catalysts. nih.govd-nb.infonih.gov The diol moiety in this compound could act as a hydrogen bond donor to activate electrophiles in a chiral fashion. Furthermore, the diol could be converted into a chiral phosphoric acid or a related derivative, which are powerful Brønsted acid catalysts for a broad range of enantioselective reactions. The presence of the bromophenyl groups could enhance the acidity of the catalyst and influence its steric and electronic properties, potentially leading to improved reactivity and stereoselectivity.

Building Block in Complex Molecule Synthesis

The stereodefined nature of this compound makes it an attractive starting material for the synthesis of complex molecules where control of stereochemistry is paramount.

While specific applications of this compound in stereocontrolled carbon-carbon bond formation have not been reported, its structure lends itself to several potential strategies. The diol can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. Alternatively, the diol can serve as a chiral template, where its stereochemistry dictates the spatial arrangement of reactants, leading to the formation of a specific stereoisomer.

The 1,2-diol motif is a versatile functional group for the synthesis of various heterocyclic compounds. lookchem.comacs.orgacs.org this compound could serve as a precursor for the synthesis of chiral dioxolanes, dioxanes, and other oxygen-containing heterocycles. The bromine atoms on the phenyl rings provide handles for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This could lead to the development of novel functional materials with interesting optical, electronic, or biological properties.

Late-Stage Functionalization in Drug Synthesis Relevant to Diols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final steps of a synthetic sequence. tandfonline.com This approach allows chemists to rapidly generate a library of structurally diverse analogs from a common, complex core structure, thereby efficiently exploring the structure-activity relationship (SAR) and optimizing drug-like properties without resorting to lengthy de novo synthesis for each new molecule. tandfonline.comacs.org The development of LSF methods, particularly those targeting typically unreactive C-H bonds, has significantly impacted modern drug discovery. acs.org

Diols, characterized by the presence of two hydroxyl (-OH) groups, are prevalent structural motifs in a vast number of natural products and pharmaceutical agents, including polyketide antibiotics and statin medicinal agents. nih.gov The hydroxyl groups are versatile handles for chemical transformations, but achieving selective functionalization in a complex molecular environment remains a significant challenge due to the similar reactivity of multiple -OH groups. rsc.org

For a molecule like this compound, the 1,2-diol moiety is a prime target for LSF. These hydroxyl groups can be selectively modified to introduce a variety of functional groups, which can profoundly alter the molecule's biological activity, solubility, and pharmacokinetic profile.

Key Research Findings in Diol Functionalization:

Peptide-Based Catalysis: Small peptide-based catalysts have been developed for the regio- and enantioselective acylation and silylation of diols. These catalysts utilize non-covalent interactions, such as hydrogen bonding, to differentiate between the two hydroxyl groups, enabling precise modification. rsc.org

Organocatalysis: Organocatalysts incorporating boron, nitrogen, and phosphorus motifs, as well as photoredox methodologies, have shown significant progress in the regioselective functionalization of diols. rsc.org

Conversion to Other Motifs: The 1,2-diol functionality can be transformed into other valuable chemical structures in a late-stage fashion. For example, methods exist for the zinc-mediated conversion of 1,3-diols into cyclopropanes, a desirable motif in medicinal chemistry for its ability to alter molecular conformation and improve metabolic stability. nih.gov While this specific example is for 1,3-diols, the principle of converting diols into other functional groups late in a synthesis is a key aspect of LSF.

The application of LSF strategies to the diol core of this compound could enable the rapid synthesis of derivatives for biological screening, leveraging the diol as a gateway to diverse chemical space.

Table 1: Potential Late-Stage Functionalization Reactions for the Diol Moiety

| Reaction Type | Reagents & Conditions | Potential Outcome | Relevance |

|---|---|---|---|

| Mono-Acylation | Acyl chloride, peptide catalyst | Selective formation of a mono-ester | Modulate lipophilicity, introduce promoieties |

| Mono-Silylation | Silyl chloride, organocatalyst | Protection of one hydroxyl group for further modification | Enable stepwise derivatization |

| Cyclic Acetal (B89532)/Ketal Formation | Aldehyde/ketone, acid catalyst | Formation of a 1,3-dioxolane (B20135) ring | Conformational constraint, prodrug strategy |

| Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Cleavage of the C-C bond to form two 2-bromobenzaldehyde (B122850) molecules | Access to different molecular scaffolds |

| Deoxygenation | Catalytic hydrogenation | Removal of hydroxyl groups | Fine-tuning of polarity and hydrogen bonding capacity |

Materials Science Applications of Derivatives of this compound

The unique structure of this compound makes its derivatives promising candidates for advanced materials. Both the diol and the bromophenyl functionalities can be exploited to create polymers and functional materials with tailored properties.

The diol group serves as a classic monomer component for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would incorporate the bulky, bromine-containing phenyl groups directly into the polymer backbone, influencing properties such as thermal stability, solubility, and refractive index.

The presence of two bromine atoms on the aromatic rings is particularly significant for materials science applications. evitachem.com

Flame Retardants: Brominated organic compounds are widely used as flame retardants. researchgate.net Incorporating the this compound moiety into a polymer could impart inherent flame-retardant properties, which is highly desirable for electronics, textiles, and construction materials.

High Refractive Index Polymers: The inclusion of heavy atoms like bromine in a polymer structure tends to increase its refractive index. Polymers with high refractive indices are valuable for optical applications, such as in lenses, optical films, and coatings.

Platforms for Further Functionalization: The bromine atoms act as versatile synthetic handles. They can be readily converted into other functional groups or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to attach other molecular units. This allows for the post-polymerization modification of materials or the synthesis of complex, conjugated polymers for applications in organic electronics. Poly(arylene ether)s, for example, are often synthesized via nucleophilic aromatic substitution using aromatic bisphenols, highlighting the utility of diol monomers in creating high-performance polymers. researchgate.net

Table 2: Potential Material Science Derivatives and Applications

| Derivative Type | Synthetic Route | Key Feature | Potential Application |

|---|---|---|---|

| Polyester | Polycondensation with a dicarboxylic acid | Brominated polymer backbone | Flame-retardant plastics, high-performance fibers |

| Polyether | Nucleophilic substitution with an activated dihalide | Thermally stable aromatic backbone | High-temperature resistant engineering plastics |

| Cross-linked Polymer | Suzuki coupling of the dibromo-diol with a polyboronic acid | Conjugated, networked structure | Organic semiconductors, sensor materials |

| Functional Monomer | Esterification of the diol with acrylic acid | Polymerizable acrylate (B77674) groups | High refractive index optical resins, coatings |

Future Directions in Synthetic Methodology Development

While the synthesis of 1,2-diols is a well-established area of organic chemistry, the development of more efficient, sustainable, and stereoselective methods remains an active field of research. Future advancements in synthetic methodology applicable to this compound and similar structures will likely focus on several key areas.

Asymmetric Synthesis: The central ethane (B1197151) bridge in this compound contains two stereocenters. The development of catalytic, enantioselective methods to access specific stereoisomers (e.g., (R,R), (S,S), or the meso compound) is a critical future direction. Different stereoisomers can exhibit distinct biological activities or self-assembly properties in materials. Methods like catalytic asymmetric dihydroxylation of a corresponding stilbene (B7821643) precursor or stereoselective pinacol (B44631) coupling of 2-bromobenzaldehyde could be optimized for this purpose. organic-chemistry.org

Sustainable and Green Chemistry Approaches: Future synthetic routes will increasingly prioritize sustainability. This includes the use of electrochemical methods, which can replace harsh chemical oxidants or reductants with electricity. researchgate.net Biocatalysis, using enzymes to perform stereoselective reductions or oxidations under mild conditions, also represents a powerful and green approach for synthesizing chiral diols. researchgate.net

Novel Carbon-Carbon Bond Forming Reactions: The core of the target molecule is formed by a C-C bond between two functionalized aromatic rings. Research into new catalytic systems, for example, using earth-abundant metals, for the efficient coupling of aldehyde precursors would be highly valuable. organic-chemistry.org This could lead to more direct and atom-economical routes to the 1,2-diol structure.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve hazardous reagents. Developing a flow-based synthesis for this compound could enable safer and more efficient large-scale production for potential industrial applications.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Advanced theoretical and computational modeling is becoming an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, understand reaction mechanisms, and design new synthetic strategies in silico. For a molecule like this compound, theoretical modeling can provide profound insights.

Predicting Stereoselectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of key synthetic steps, such as asymmetric dihydroxylation or catalytic reduction of a diketone precursor. pku.edu.cn By comparing the energies of different diastereomeric transition states, chemists can predict which stereoisomer of the diol will be favored under specific reaction conditions, thereby guiding the choice of catalysts and reagents for achieving high stereoselectivity.

Mechanism Elucidation: Computational modeling can elucidate the detailed mechanisms of reactions involving the diol or bromophenyl groups. For instance, it can model the binding of a substrate to a catalyst's active site in a selective functionalization reaction or map the potential energy surface of a polymerization step. This fundamental understanding is crucial for optimizing reaction conditions and developing more efficient catalysts. mdpi.com

Predicting Material Properties: For materials science applications, theoretical modeling can predict the properties of polymers derived from this compound. Molecular dynamics (MD) simulations can be used to predict the bulk properties of a polymer, such as its glass transition temperature, mechanical strength, and conformational preferences. Quantum chemical calculations can predict electronic properties, such as the band gap of a conjugated polymer, which is essential for designing materials for electronic devices.

Conformational Analysis: The relative orientation of the two bromophenyl groups and the two hydroxyl groups is determined by rotation around the central C-C bond. Theoretical modeling can predict the most stable conformations of the molecule and the energy barriers to rotation. This information is vital for understanding its molecular recognition properties in a biological context and its packing behavior in a solid-state material.

Table 3: Applications of Theoretical Modeling for this compound

| Modeling Technique | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis of asymmetric synthesis | Enantiomeric excess and diastereomeric ratio |

| DFT | Reaction pathway mapping for LSF | Regioselectivity of diol functionalization |

| Molecular Dynamics (MD) | Simulation of polymer chains in bulk | Glass transition temperature, mechanical properties |

| Ab Initio Calculations | Conformational analysis of the diol | Stable rotamers and rotational energy barriers |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-substrate interactions | Substrate binding affinity and predicted success of a biocatalytic route |

Q & A

Q. Table 1: Comparative Physical Properties of Brominated Diols

| Compound | Melting Point (°C) | Solubility (DMSO) | Reference |

|---|---|---|---|

| This compound | Data pending | Partially soluble | |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-diol | >250 | Insoluble |

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents overoxidation |

| Equivalents of Oxidant | 1.5–2.0 eq | Maximizes diol formation |

| Solvent Polarity | Low (e.g., THF) | Reduces side reactions |

Key Research Gaps

- Toxicity Profiling : No data exist for this specific diol, though ethylene glycol analogs () suggest nephrotoxicity risks. Conduct in vitro assays (e.g., MTT on renal cell lines) to establish safety thresholds .